4,7-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone)
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Overview
Description
4,7-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone), also known as DPIH, is a chemical compound that has been extensively studied for its potential use in scientific research. DPIH is a hydrazone derivative of indandione, which is a heterocyclic compound that has been shown to have a variety of biological activities.
Mechanism of Action
The mechanism of action of 4,7-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) is not fully understood. However, it has been shown to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and cancer development. 4,7-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
4,7-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are involved in the development of various diseases, such as cancer and neurodegenerative diseases. 4,7-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has also been shown to have neuroprotective effects, which may be beneficial for the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 4,7-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a potential candidate for the development of new anticancer drugs. However, one limitation of using 4,7-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) is its potential toxicity. Further studies are needed to determine the safe dosage of 4,7-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) and its potential side effects.
Future Directions
There are several future directions for research on 4,7-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone). One direction is to further investigate its mechanism of action and its potential use in the treatment of various diseases, such as cancer and neurodegenerative diseases. Another direction is to develop new derivatives of 4,7-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) with improved efficacy and reduced toxicity. Furthermore, studies on the pharmacokinetics and pharmacodynamics of 4,7-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) are needed to determine its potential use in clinical settings.
Synthesis Methods
The synthesis of 4,7-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) involves the reaction of 4,7-dimethyl-1H-indole-2,3-dione with 2-pyridinecarboxaldehyde hydrazone in the presence of a catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of 4,7-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone). The purity of the synthesized 4,7-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) can be confirmed by using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
4,7-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has been extensively studied for its potential use in scientific research. It has been shown to have a variety of biological activities, such as antioxidant, anti-inflammatory, and anticancer properties. 4,7-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has also been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. Furthermore, 4,7-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Properties
IUPAC Name |
4,7-dimethyl-3-(pyridin-2-yldiazenyl)-1H-indol-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-9-6-7-10(2)13-12(9)14(15(20)17-13)19-18-11-5-3-4-8-16-11/h3-8,17,20H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKSZEHUWBNJJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)NC(=C2N=NC3=CC=CC=N3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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